

Thermodynamic Insights into Breithauptite (NiSb) Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Breithauptite*

Cat. No.: *B13833216*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data pertinent to the formation of **Breithauptite** (Nickel Antimonide, NiSb). The information presented herein is curated for researchers and scientists engaged in materials science, geology, and related fields where understanding the energetic stability of intermetallic compounds is crucial.

Core Thermodynamic Data

The formation of **Breithauptite** from its constituent elements in their standard states (Ni(s) and Sb(s)) is an exothermic process, indicating that it is an energetically favorable reaction under standard conditions. The key thermodynamic parameters are summarized in the table below.

Thermodynamic Parameter	Symbol	Value	Experimental Method	Reference
Standard Enthalpy of Formation	ΔH°_f	-44.0 \pm 2.0 kJ/mol	Direct Reaction Calorimetry	Feutelais et al. (1993)
Standard Gibbs Free Energy of Formation	ΔG°_f	-43.2 kJ/mol	Calculated from Enthalpy and Entropy	O'Hare et al. (1974)
Standard Entropy	S°	79.5 J/(mol·K)	Derived from Low-Temperature Heat Capacity Measurements	Grønvold et al. (1984)

Experimental Protocols for Thermodynamic Data Determination

The thermodynamic properties of **Breithauptite** have been determined through various experimental techniques. The following sections detail the methodologies employed in key studies.

Calorimetry for Enthalpy of Formation (ΔH°_f)

Method: Direct Reaction Calorimetry

Principle: This method involves directly measuring the heat released or absorbed during the chemical reaction of nickel and antimony to form NiSb in a calorimeter.

Experimental Setup and Procedure (based on Feutelais et al., 1993):

- Sample Preparation: High-purity nickel and antimony powders were mixed in a 1:1 molar ratio. The mixture was then pressed into a pellet.
- Calorimeter: A high-temperature Calvet-type microcalorimeter was used. The reaction was initiated by heating the pellet inside the calorimeter to a temperature sufficient to start the

exothermic reaction (approximately 700 K).

- Measurement: The heat flow from the reaction was measured as a function of time. The total heat evolved was determined by integrating the heat flow curve.
- Calculation: The standard enthalpy of formation at 298.15 K was then calculated from the measured heat of reaction by applying corrections for the heat capacities of the reactants and the product.

Electromotive Force (EMF) Measurements for Gibbs Free Energy (ΔG°_f)

Method: Solid-State Electromotive Force (EMF) Measurement

Principle: The Gibbs free energy of formation can be determined by measuring the EMF of a galvanic cell where the formation of NiSb is the cell reaction. The relationship is given by $\Delta G = -nFE$, where n is the number of electrons transferred, F is the Faraday constant, and E is the cell potential.

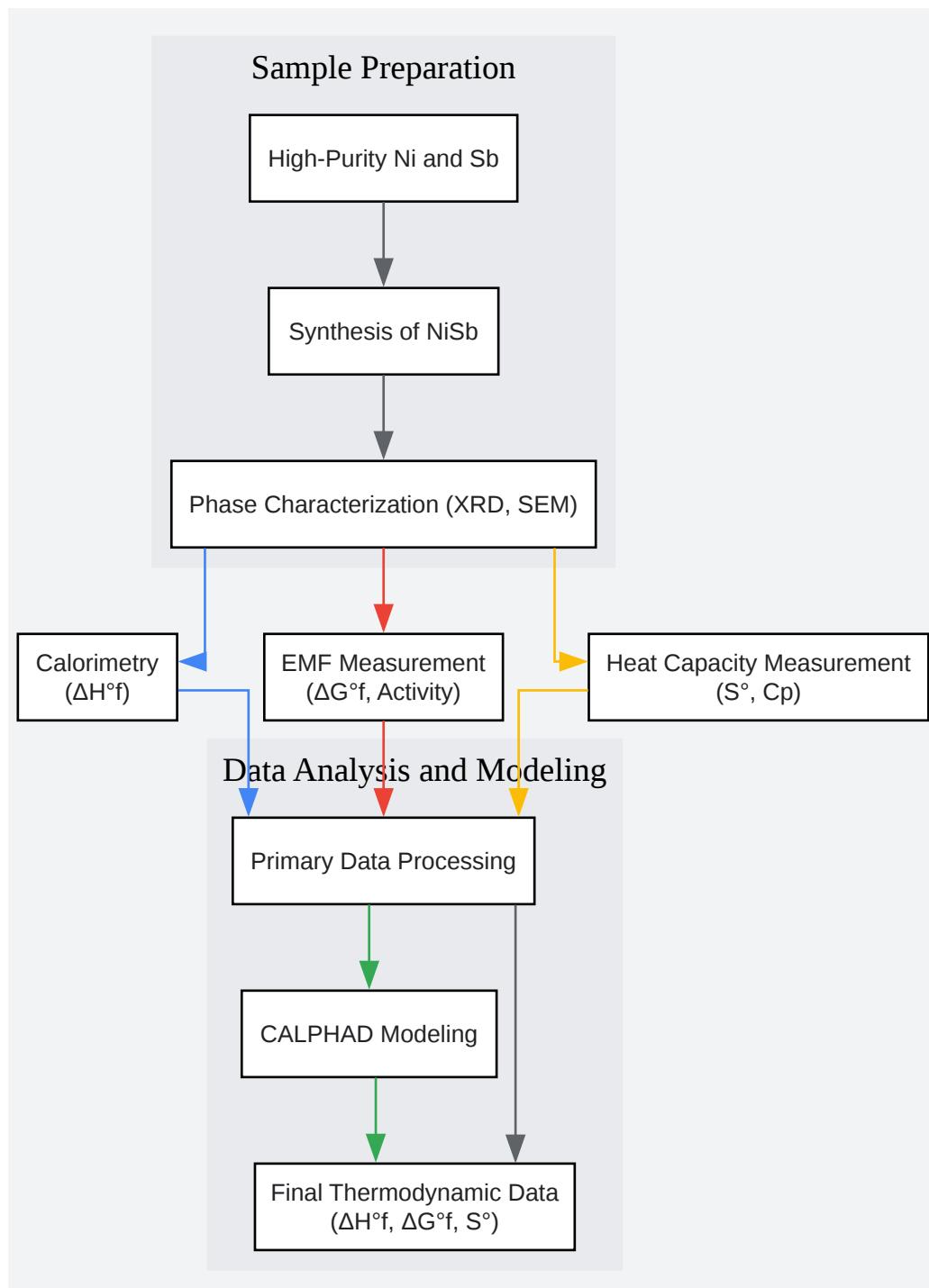
Experimental Setup and Procedure (based on similar alloy systems):

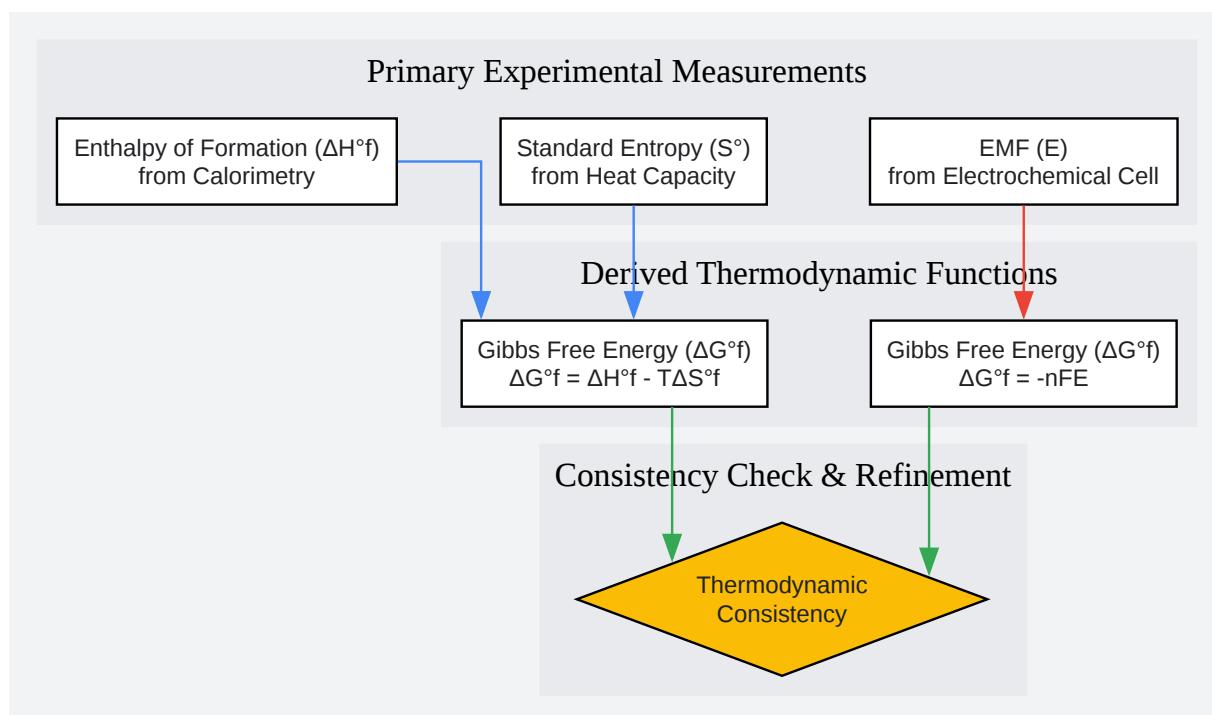
- Electrochemical Cell: A concentration cell is constructed. A typical cell configuration for the Ni-Sb system would be: Ni(s) | Ni^{2+} in a suitable electrolyte | Ni-Sb alloy (s)
- Electrolyte: A solid electrolyte that conducts Ni^{2+} ions, such as a stabilized zirconia or a molten salt mixture, is used to separate the two electrodes.
- Electrodes: One electrode is pure nickel, serving as the reference electrode. The other electrode is a two-phase mixture of Ni and NiSb.
- Measurement: The cell is placed in a furnace with a controlled atmosphere (e.g., purified argon) to prevent oxidation. The EMF between the two electrodes is measured at various temperatures using a high-impedance voltmeter.
- Calculation: The activity of nickel in the Ni-Sb alloy is calculated from the measured EMF using the Nernst equation. The Gibbs free energy of formation of NiSb is then derived from the activity data.

Heat Capacity and Entropy (S°) Measurements

Method: Adiabatic Shield Calorimetry

Principle: The standard entropy of a substance is determined by measuring its heat capacity (Cp) as a function of temperature from near absolute zero up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T with respect to temperature.


Experimental Setup and Procedure (based on Grønvold et al., 1984):


- Sample Preparation: A well-characterized, single-phase sample of NiSb is prepared.
- Calorimeter: An adiabatic shield calorimeter is used. The sample is placed in a sample container within the calorimeter, which is surrounded by adiabatic shields to minimize heat exchange with the surroundings.
- Measurement: Small, precisely measured amounts of heat are supplied to the sample, and the resulting temperature increase is measured. This allows for the determination of the heat capacity at different temperatures. Measurements are typically carried out in the range of 5 K to 300 K.
- Calculation: The standard entropy at 298.15 K is calculated by numerically integrating the experimental heat capacity data using the equation: $S^\circ(298.15\text{ K}) = \int_0^{298.15} (Cp/T) dT$

Logical Workflow for Thermodynamic Data

Determination

The following diagram illustrates the logical workflow for the experimental determination and theoretical assessment of the thermodynamic data for **Breithauptite** formation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Thermodynamic Insights into Breithauptite (NiSb) Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13833216#thermodynamic-data-for-breithauptite-formation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com